

Application Note: Cyclic Voltammetry Analysis of Lithium Bis(oxalato)borate (LiBOB)

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Compound of Interest

Compound Name: *Lithium bis(oxalato)borate*

Cat. No.: *B027378*

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Introduction

Lithium bis(oxalato)borate (LiBOB) is a salt used as an electrolyte material or additive in lithium-ion batteries. Its electrochemical behavior, particularly its reduction and oxidation potentials, is critical for understanding its role in forming a stable solid electrolyte interphase (SEI) on the anode and its stability at the cathode interface. Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe these redox processes. This document provides a detailed protocol for conducting CV studies on LiBOB and summarizes its key electrochemical characteristics.

Electrochemical Properties of LiBOB

LiBOB exhibits a wide electrochemical window, making it suitable for lithium-ion battery applications.^[1] Its reduction occurs at a relatively high potential compared to common carbonate solvents like ethylene carbonate (EC), allowing it to form a protective SEI layer on graphite anodes before the solvent decomposes.^{[2][3]} This SEI, primarily composed of lithium oxalate and other boron-containing species, is crucial for the stability and longevity of the battery.^{[2][4]} On the oxidative side, LiBOB is stable up to high potentials, contributing to its compatibility with high-voltage cathode materials.^{[1][5]}

Data Presentation: Reduction and Oxidation Potentials of LiBOB

The following table summarizes the key reduction and oxidation potentials for LiBOB as reported in the literature. These values were obtained using cyclic voltammetry under various experimental conditions.

Parameter	Potential (vs. Li/Li ⁺)	Experimental Conditions	Source(s)
Reduction Onset	~1.8 V	50 mM LiBOB in 0.2 M LiClO ₄ /DME; Carbon electrode	[2] [4]
Reduction Peak/Range	1.0 V - 1.8 V	General range reported in various studies	[2]
Irreversible Reduction	~1.6 V	Graphite anode	[3]
Reduction Peak	1.65 V	Graphite negative electrode	[6]
Anodic Stability Limit	Up to 5.0 V	0.7 M LiBOB in EC:EMC (1:1)	[1]
Calculated Oxidation	5.97 V	Density Functional Theory (DFT) calculations	[7]

Experimental Protocol: Cyclic Voltammetry of LiBOB

This protocol details the procedure for investigating the electrochemical reduction and oxidation of a LiBOB-containing electrolyte.

1. Materials and Equipment

- Salt: Anhydrous Lithium bis(oxalato)borate (LiBOB)
- Solvent: Battery-grade organic carbonate mixture (e.g., Ethylene Carbonate/Ethyl Methyl Carbonate, EC/EMC, 1:1 v/v) or Dimethoxyethane (DME)

- Supporting Electrolyte (Optional): Lithium perchlorate (LiClO_4) or Lithium hexafluorophosphate (LiPF_6)
- Working Electrode: Glassy carbon, platinum, or graphite-coated electrode
- Reference Electrode: Lithium metal foil
- Counter Electrode: Lithium metal foil
- Electrochemical Cell: Three-electrode cell (e.g., coin cell or Swagelok-type)
- Potentiostat/Galvanostat: Capable of performing cyclic voltammetry
- Glovebox: Argon-filled, with H_2O and O_2 levels < 1 ppm

2. Electrolyte Preparation (Inside an Argon-filled glovebox)

- Dry all glassware and equipment in a vacuum oven at 120°C overnight before transferring to the glovebox.
- Prepare a stock solution of the desired solvent system (e.g., 1 M LiPF_6 in EC/EMC).
- To prepare the test electrolyte, dissolve a specific concentration of LiBOB (e.g., 1-5 wt.% or a molar concentration like 50 mM) into the chosen solvent or stock solution.^[4]
- Stir the solution until the LiBOB is fully dissolved.

3. Electrochemical Cell Assembly (Inside an Argon-filled glovebox)

- Polish the working electrode (if applicable, e.g., glassy carbon) with alumina slurry, rinse with a suitable solvent, and dry thoroughly.
- Cut fresh lithium metal foil for the reference and counter electrodes.
- Assemble the three-electrode cell in the following order: working electrode, separator, reference electrode (placed to the side of the working electrode-separator stack), another separator, and the counter electrode.

- Add a sufficient amount of the prepared LiBOB-containing electrolyte to wet the separators and cover the electrodes.
- Seal the cell securely to ensure an airtight environment.

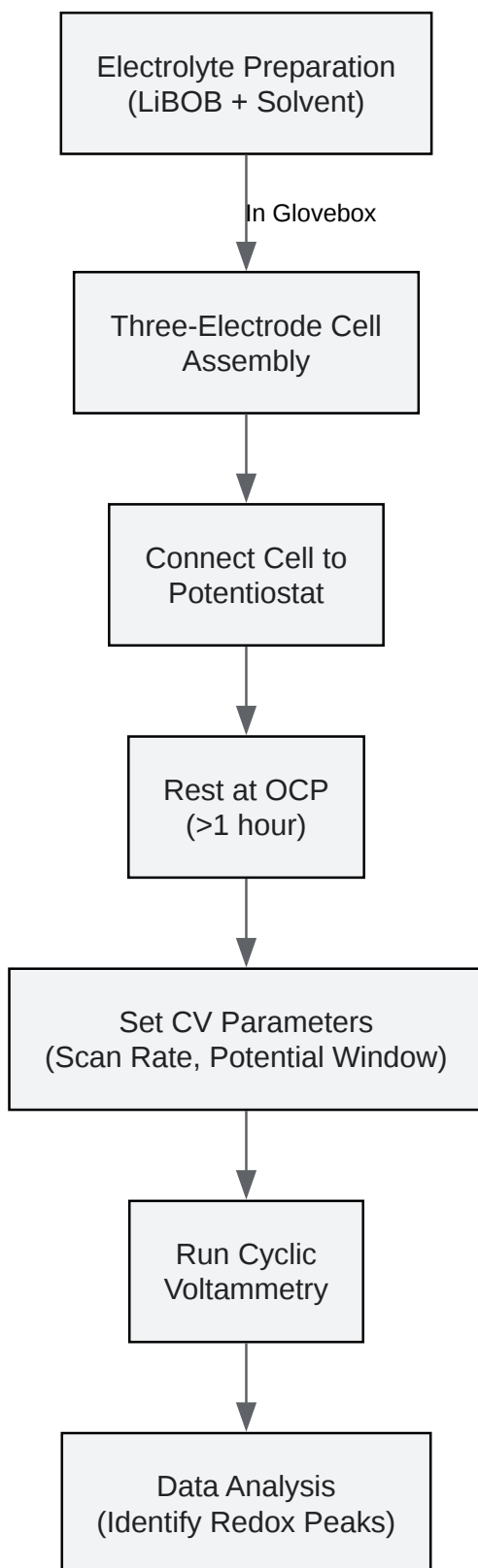
4. Cyclic Voltammetry Measurement

- Connect the cell to the potentiostat, ensuring the correct leads are attached to the working, reference, and counter electrodes.
- Allow the cell to rest for at least 1 hour to reach a stable Open Circuit Potential (OCP).
- Set up the CV parameters in the potentiostat software:
 - Scan Range (for Reduction): Start from OCP and scan down to a lower limit (e.g., 0.5 V vs. Li/Li⁺).[\[4\]](#)
 - Scan Range (for Oxidation): Start from OCP and scan up to an upper limit (e.g., 5.0 V vs. Li/Li⁺).[\[1\]](#)
 - Scan Rate: A slow scan rate, such as 0.1 mV/s, is recommended to resolve the electrochemical processes.[\[4\]](#)[\[8\]](#)
 - Number of Cycles: Perform at least 2-3 cycles to observe the formation of the SEI and subsequent electrochemical behavior.
- Initiate the cyclic voltammetry scan.
- Save and analyze the resulting voltammogram. The first cycle typically shows the irreversible reduction of LiBOB to form the SEI, while subsequent cycles show the reversible processes occurring on the passivated electrode.[\[6\]](#)

Visualizations

Experimental Workflow

The following diagram outlines the standard workflow for conducting a cyclic voltammetry study of LiBOB.

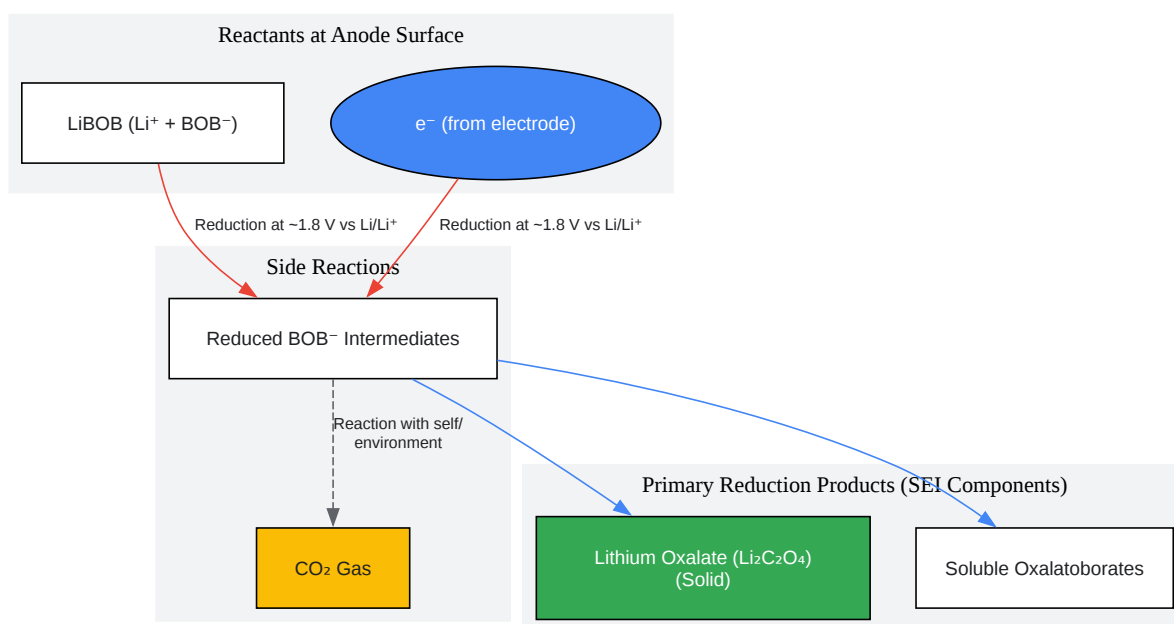


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Cyclic voltammetry experimental workflow.

Proposed LiBOB Reduction Mechanism

This diagram illustrates the proposed pathway for the electrochemical reduction of the bis(oxalato)borate (BOB^-) anion on an anode surface, leading to the formation of key SEI components.



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LiBOB reduction pathway on an anode.

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